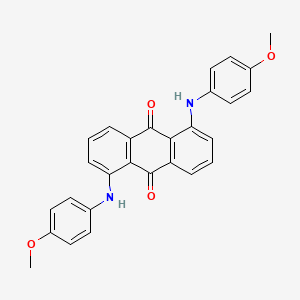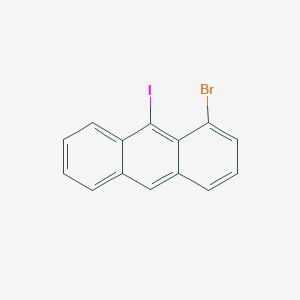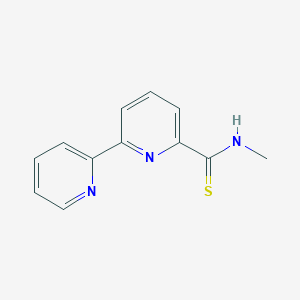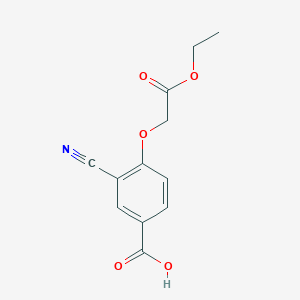
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid is an organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is characterized by the presence of a cyano group, an ethoxy group, and a benzoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with ethyl chloroformate to form 4-(ethoxycarbonyl)benzoic acid.
Nitrile Formation: The esterified product is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group at the para position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using ethyl chloroformate.
Cyanation: Cyanation using industrial-grade cyanating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzoic acid moiety can interact with enzymes and receptors. The ethoxy group provides additional sites for chemical modifications, enhancing the compound’s versatility in various applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanobenzoic acid: Lacks the ethoxy group, making it less versatile in chemical modifications.
4-Ethoxybenzoic acid: Lacks the cyano group, reducing its reactivity in nucleophilic addition reactions.
4-Cyanobenzoic acid: Similar structure but without the ethoxy group, limiting its applications compared to 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid.
Uniqueness
This compound is unique due to the presence of both the cyano and ethoxy groups, which provide a balance of reactivity and versatility. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H11NO5 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
3-cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid |
InChI |
InChI=1S/C12H11NO5/c1-2-17-11(14)7-18-10-4-3-8(12(15)16)5-9(10)6-13/h3-5H,2,7H2,1H3,(H,15,16) |
Clave InChI |
KSFJEAVEIAOVQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


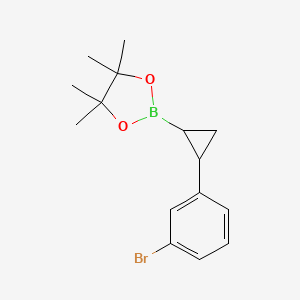


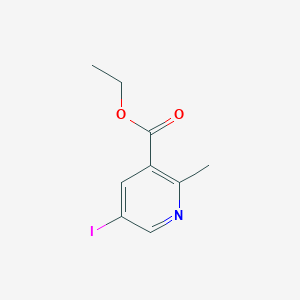
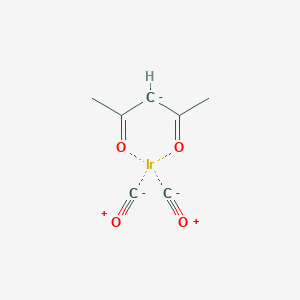
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
